molecular formula C14H11ClN2O3S B6647759 3-chloro-4-cyano-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide

3-chloro-4-cyano-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide

Cat. No.: B6647759
M. Wt: 322.8 g/mol
InChI Key: TWJBOOLUQKFGHR-UHFFFAOYSA-N
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Description

3-chloro-4-cyano-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a cyano group, a hydroxy group, and a methyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 4-hydroxy-2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Chlorination: The amino group is converted to a chloro group through a chlorination reaction using reagents like thionyl chloride.

    Cyanation: The chloro group is then substituted with a cyano group using a cyanating agent such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-cyano-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a phase transfer catalyst.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-cyano-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or antimicrobial activity against certain bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-cyano-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide
  • 3-chloro-4-cyano-N-(4-hydroxyphenyl)benzenesulfonamide
  • 3-chloro-4-cyano-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and a cyano group allows for diverse chemical modifications, while the hydroxy and methyl groups contribute to its biological interactions and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-4-cyano-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-9-6-11(18)3-5-14(9)17-21(19,20)12-4-2-10(8-16)13(15)7-12/h2-7,17-18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJBOOLUQKFGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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